molecular formula C11H9F3N2O2 B11857344 Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 1053656-54-4

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B11857344
CAS No.: 1053656-54-4
M. Wt: 258.20 g/mol
InChI Key: ZWOVPMUDIDRACQ-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the reaction of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted indazole derivatives.

Scientific Research Applications

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties and hydrophobic nature.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted indazoles: These compounds share the trifluoromethyl group and indazole core structure, but may differ in the position of substitution or additional functional groups.

    Trifluoromethyl-substituted benzimidazoles: These compounds have a similar trifluoromethyl group but differ in the core structure, which is based on benzimidazole instead of indazole.

Uniqueness

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to the specific position of the trifluoromethyl group and the ester functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

CAS No.

1053656-54-4

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16)

InChI Key

ZWOVPMUDIDRACQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

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